Hydrogen Bond Donor Count and Physicochemical Profile vs. N-(Diphenylmethylene)aminoacetonitrile (CAS 70591-20-7)
The target compound possesses one hydrogen bond donor (the secondary amine NH), whereas the closest Schiff base analog, N-(diphenylmethylene)aminoacetonitrile, has zero HBD. This structural difference is accompanied by a higher computed LogP (3.28 vs. 3.05) and a marginally lower topological polar surface area (35.82 vs. 36.15 Ų) [1]. The imine analog is a crystalline solid (mp 83–86 °C) with defined storage requirements (0–6 °C), while the target amine form lacks a reported melting point and is handled as a neat compound at ambient temperature [1]. These differences directly affect reverse-phase HPLC retention, normal-phase chromatography elution order, and the choice of detection wavelength in LC-MS methods.
| Evidence Dimension | Hydrogen bond donor count (HBD) and computed physicochemical parameters |
|---|---|
| Target Compound Data | HBD = 1; HBA = 2; PSA = 35.82 Ų; LogP = 3.28; MW = 222.29; Molecular Formula = C₁₅H₁₄N₂; Rotatable bonds = 4; Melting point: not reported (liquid or low-melting solid). Purity: 97% (commercial) . |
| Comparator Or Baseline | N-(Diphenylmethylene)aminoacetonitrile (CAS 70591-20-7): HBD = 0; HBA = 2; PSA = 36.15 Ų; XLogP3 = 3.05; MW = 220.27; Molecular Formula = C₁₅H₁₂N₂; Rotatable bonds = 3; Melting point: 83–86 °C; Appearance: white to yellow crystalline powder; Density: ~1.14 g/cm³; Storage: 0–6 °C [1]. |
| Quantified Difference | ΔHBD = +1 (unique NH donor present only in target); ΔLogP = +0.23 (target is more lipophilic); ΔMW = +2.02 Da; ΔPSA = −0.33 Ų; ΔRotatable bonds = +1. The imine comparator is crystalline with a sharp melting point; the target compound lacks a defined melting point, consistent with a different physical state at room temperature. |
| Conditions | Computed molecular properties from standard cheminformatics tools; experimental properties from vendor technical datasheets (Kuujia, ChemSrc, yybyy, chemicalbook.cn). |
Why This Matters
Procurement decisions for synthetic intermediate or analytical reference applications require knowing whether the compound provides a free NH for hydrogen bonding, coupling reactivity, or chromatographic differentiation; the target compound's HBD = 1 profile is orthogonal to the HBD = 0 imine analog, enabling distinct reactivity and separation strategies.
- [1] Kuujia / ChemicalBook. N-(Diphenylmethylene)aminoacetonitrile (CAS 70591-20-7): Computed properties – HBD: 0; HBA: 2; XLogP3: 3; PSA: 36.15; Rotatable bonds: 3. Experimental – Melting Point: 83.0–87.0 °C; Density: 1.1405 (rough estimate); Appearance: white to slightly grey crystalline powder; Solubility: 95% ethanol soluble 50 mg/mL. https://www.kuujia.com/cas-70591-20-7.html; https://www.chemicalbook.cn/70591-20-7 View Source
